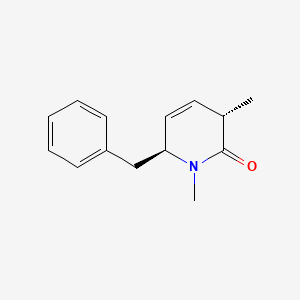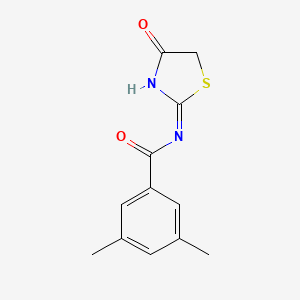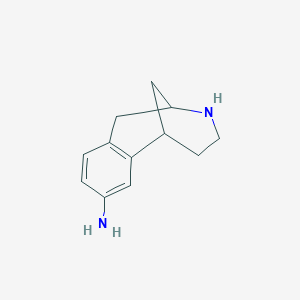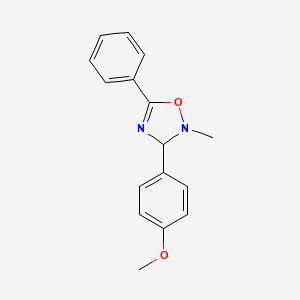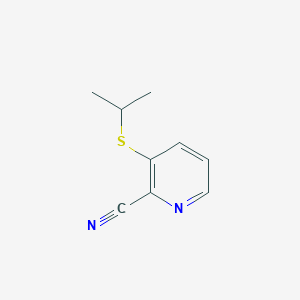
3-(Isopropylthio)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isopropylthio)picolinonitrile is an organic compound characterized by the presence of a picolinonitrile core substituted with an isopropylthio group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropylthio)picolinonitrile typically involves the introduction of the isopropylthio group to the picolinonitrile core. One common method is the nucleophilic substitution reaction where a suitable picolinonitrile derivative reacts with an isopropylthiol reagent under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Isopropylthio)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the isopropylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted picolinonitriles.
Aplicaciones Científicas De Investigación
3-(Isopropylthio)picolinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Isopropylthio)picolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopropylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
3-Hydroxy-4-substituted picolinonitriles: These compounds share the picolinonitrile core but differ in the substituent at the third position.
3-Methylpicolinonitrile: Similar structure with a methyl group instead of an isopropylthio group.
Uniqueness: 3-(Isopropylthio)picolinonitrile is unique due to the presence of the isopropylthio group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Propiedades
Número CAS |
625826-72-4 |
|---|---|
Fórmula molecular |
C9H10N2S |
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
3-propan-2-ylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H10N2S/c1-7(2)12-9-4-3-5-11-8(9)6-10/h3-5,7H,1-2H3 |
Clave InChI |
ZMCMMJSKPRBHBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=C(N=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
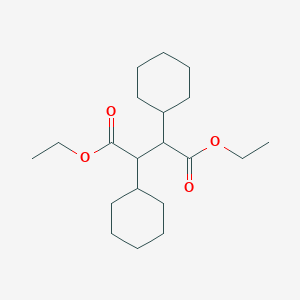
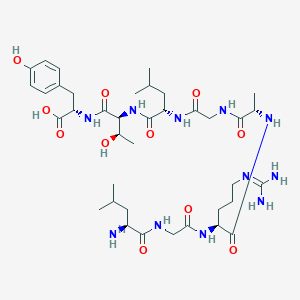
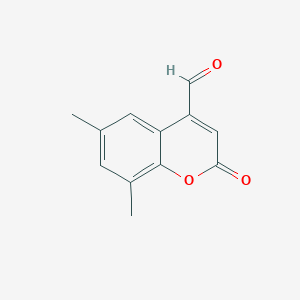
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)
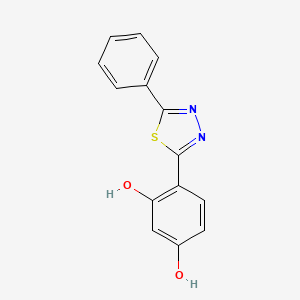

![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
